3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one
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Overview
Description
3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Attachment of the Nicotinoyl Group: The nicotinoyl group, substituted with a trifluoromethyl group, can be introduced through acylation reactions using nicotinoyl chloride derivatives and trifluoromethyl-substituted reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce more saturated derivatives.
Scientific Research Applications
3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the quinazolinone core can interact with active sites or binding pockets. The piperidine ring may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Piperidine Derivatives: Compounds featuring piperidine rings with various functional groups.
Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups attached to different aromatic or heterocyclic systems.
Uniqueness
3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is unique due to its combination of a quinazolinone core, a piperidine ring, and a trifluoromethyl-substituted nicotinoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c21-20(22,23)17-8-7-13(10-24-17)18(28)26-9-3-4-14(11-26)27-12-25-16-6-2-1-5-15(16)19(27)29/h1-2,5-8,10,12,14H,3-4,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIASUKPRLZAIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)N3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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